Ethyl 3-bromo-2-cyano-6-formylbenzoate

Description

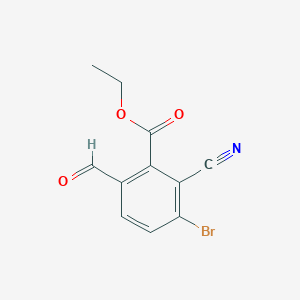

Ethyl 3-bromo-2-cyano-6-formylbenzoate is a substituted benzoate ester with a bromine atom at position 3, a cyano group at position 2, and a formyl group at position 6 on the aromatic ring. This compound is structurally characterized by three distinct electron-withdrawing groups (EWGs), which confer unique reactivity and physicochemical properties. Its molecular formula is C₁₁H₈BrNO₃, with a molar mass of 282.10 g/mol (calculated based on substituent analysis).

The formyl group at position 6 distinguishes it from other analogs, enabling participation in condensation reactions (e.g., Knoevenagel or aldol reactions) or further functionalization. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

ethyl 3-bromo-2-cyano-6-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-7(6-14)3-4-9(12)8(10)5-13/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCOAJNPXGHNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1C#N)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Influence on Reactivity

- Formyl Group (-CHO) : The formyl substituent in the target compound enhances its utility in condensation reactions (e.g., forming Schiff bases) or as a precursor for heterocyclic syntheses (e.g., quinazolines). Its moderate electron-withdrawing nature activates the aromatic ring for electrophilic substitutions but less so compared to the -CF₃ group.

- Trifluoromethyl Group (-CF₃) : The -CF₃ group in the analog is a stronger EWG, significantly increasing the ring’s electron deficiency. This enhances the reactivity of the bromine atom in nucleophilic aromatic substitution (NAS) reactions, making the analog more suitable for fluorinated drug intermediates.

Research Findings

- Synthetic Yield : The trifluoromethyl analog is often synthesized in higher yields (75–85%) compared to the formyl derivative (60–70%), attributed to the stability of -CF₃ under harsh reaction conditions .

- Stability : The formyl derivative is prone to oxidation under basic conditions, whereas the -CF₃ analog exhibits superior thermal and hydrolytic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.